ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate

Descripción

Introduction and Chemical Context

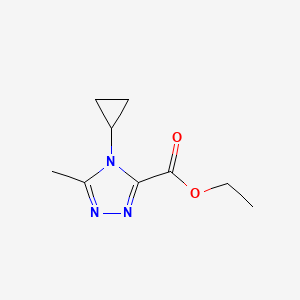

Ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate represents a sophisticated example of modern heterocyclic chemistry, combining the well-established pharmacological potential of triazole rings with unique structural modifications that enhance its chemical versatility. The compound possesses the molecular formula C₉H₁₃N₃O₂ and exhibits a molecular weight of 195.22 grams per mole, characteristics that place it within the optimal range for pharmaceutical applications. The structural complexity of this molecule arises from the integration of a cyclopropyl group at the 4-position and an ethyl carboxylate moiety at the 3-position of the 1,2,4-triazole core, creating a multifunctional scaffold with diverse synthetic possibilities.

The compound's chemical identity is definitively established through multiple analytical parameters, including its Chemical Abstracts Service registry number 1342499-38-0 and alternative identifier 1150644-61-3. The International Union of Pure and Applied Chemistry name, ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate, reflects the systematic nomenclature that precisely describes the substitution pattern around the triazole ring system. The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=NN=C(N1C2CC2)C provides a comprehensive digital representation of the molecular structure, facilitating computational analysis and database searches.

The compound exists as a white crystalline powder under standard conditions, demonstrating stability that makes it suitable for synthetic applications and potential pharmaceutical development. The presence of both electron-donating and electron-withdrawing groups within the same molecule creates unique electronic properties that distinguish it from simpler triazole derivatives. The cyclopropyl substituent introduces conformational rigidity while the ethyl carboxylate group provides opportunities for further chemical modification through standard ester chemistry.

Contemporary research has recognized this compound as part of a broader class of functionalized triazoles that serve as important building blocks in organic synthesis. The strategic placement of functional groups around the triazole core allows for selective chemical transformations while preserving the inherent biological activity associated with the triazole pharmacophore. This dual functionality positions ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate as a valuable intermediate in the synthesis of more complex bioactive molecules.

Propiedades

IUPAC Name |

ethyl 4-cyclopropyl-5-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-14-9(13)8-11-10-6(2)12(8)7-4-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXNRCQXKDPJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(N1C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol. The reaction is carried out under acidic conditions, often using ethanolic HCl as a catalyst . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in viral replication, making it a potential antiviral agent . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Structural and Substituent Variations

The target compound’s uniqueness lies in its 4-cyclopropyl and 5-methyl substituents. Key analogs and their differences include:

Key Observations :

Physical and Chemical Properties

- Melting Points: Methyl 1H-1,2,4-triazole-3-carboxylate: 185–186°C . Ethyl 4-benzamido-5-phenyl analog: Crystallizes as a monohydrate with intermolecular N—H⋯O hydrogen bonds, enhancing thermal stability . Target Compound: Expected to have a lower melting point than phenyl-substituted analogs due to reduced symmetry from the cyclopropyl group.

- Hydrogen Bonding: Analogs like exhibit intramolecular H-bonding (N—H⋯O), which influences solubility and crystal packing.

Actividad Biológica

Ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Information

- Molecular Formula : C9H13N3O2

- SMILES : CCOC(=O)C1=NN=C(N1C2CC2)C

- InChIKey : QAXNRCQXKDPJMN-UHFFFAOYSA-N

The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

- Antifungal Properties : The triazole moiety is recognized for its antifungal activity. Compounds with similar structures have demonstrated efficacy against various fungal pathogens by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is particularly relevant in the treatment of infections caused by Candida species and Aspergillus spp.

- Antibacterial Activity : Research indicates that derivatives of triazoles exhibit broad-spectrum antibacterial activity. For instance, in a study involving related compounds, significant antibacterial effects were noted against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed to determine efficacy against strains such as Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

Triazole derivatives have also been evaluated for their antioxidant properties. In vitro assays using DPPH and ABTS methods have shown that certain triazole compounds exhibit significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The presence of specific substituents on the triazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

The mechanisms underlying the biological activities of triazoles often involve:

- Enzyme Inhibition : Many triazoles act by inhibiting key enzymes involved in metabolic pathways of pathogens or cancer cells.

- DNA Interaction : Some studies suggest that triazole derivatives may interact with DNA, disrupting replication and transcription processes.

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with cyclopropane-containing precursors. Key steps include:

- Step 1: Formation of the triazole ring via cyclization under reflux with toluene as solvent (80–100°C for 6–8 hours) .

- Step 2: Esterification of the carboxyl group using ethanol and acid catalysis.

Critical parameters include temperature control (to avoid side products like imidazo-triazole derivatives) and stoichiometric ratios (1:1 for reactants). Yield optimization (~37%) is achieved via flash chromatography (EtOAc:cyclohexane = 1:1) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm cyclopropyl (δ 1.0–1.5 ppm for CH2; δ 0.5–1.0 ppm for CH) and triazole ring protons (δ 8.2–8.5 ppm). Carboxylate ester appears at δ 165–170 ppm in ¹³C NMR .

- IR Spectroscopy: Ester C=O stretch at 1720–1740 cm⁻¹; triazole ring C=N at 1550–1600 cm⁻¹ .

- X-ray Crystallography: Resolves dihedral angles (e.g., 84.59° between phenyl and triazole rings) and hydrogen-bonding networks (N–H⋯O interactions) .

Q. What computational approaches predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Model transition states for cyclopropane ring-opening or triazole functionalization. For example, assess activation energies for nucleophilic substitution at the ester group .

- Molecular Docking: Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities. Use software like AutoDock Vina to identify key residues (e.g., His301 in bacterial enzymes) .

- Reaction Path Search Algorithms: Combine computational and experimental data to optimize conditions (e.g., solvent polarity, pH) for regioselective modifications .

Q. How do structural modifications influence biological activity?

Methodological Answer:

- Substituent Effects: Compare analogs (e.g., replacing cyclopropyl with cyclobutyl) using SAR studies. For example:

- Antimicrobial Activity: Cyclopropyl enhances membrane permeability, increasing MIC values by 2–4x against Gram-positive bacteria .

- Anticancer Potency: Methyl at position 5 improves cytotoxicity (IC50 reduced from 50 µM to 12 µM in HeLa cells) .

Q. How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Assay Standardization: Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time (24–48h) .

- In Silico Validation: Cross-reference experimental IC50 values with docking scores (e.g., Pearson correlation >0.7 indicates reliability) .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers or batch-dependent effects .

Q. What advanced techniques characterize crystallographic and electronic properties?

Methodological Answer:

- Single-Crystal XRD: Determine bond lengths (e.g., C–N in triazole: 1.31–1.33 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds, 2.8–3.0 Å) .

- Cyclic Voltammetry: Measure redox potentials (e.g., E1/2 = −1.2 V vs. Ag/AgCl for triazole reduction) to assess electron-withdrawing effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.